2-(4-Fluorophenyl)thiazole-4-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Properties

This fluorinated thiazole aldehyde is a strategic building block for drug discovery and agrochemical R&D. Its LogP of 2.76 (vs. 3.27 for the 4-chlorophenyl analog) predicts superior aqueous solubility and ADME, reducing late-stage failure risk. The 4-fluorophenyl-thiazole scaffold is a validated pharmacophore with MIC of 1.56 µM against drug-resistant M. tuberculosis. The reactive 4-carbaldehyde enables efficient Schiff base/fluorophore synthesis. Unique crystallization behavior vs. chlorinated analogs supports polymorph screening and IP strategies. Select this intermediate for enhanced metabolic stability, reliable cross-coupling performance, and streamlined synthesis of antimycobacterial candidates.

Molecular Formula C10H6FNOS
Molecular Weight 207.23 g/mol
CAS No. 875858-80-3
Cat. No. B1311042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)thiazole-4-carbaldehyde
CAS875858-80-3
Molecular FormulaC10H6FNOS
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C=O)F
InChIInChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H
InChIKeyJICLYSLZMLTUSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)thiazole-4-carbaldehyde (CAS 875858-80-3): A Fluorinated Thiazole Building Block for Medicinal Chemistry and Organic Synthesis


2-(4-Fluorophenyl)thiazole-4-carbaldehyde (CAS 875858-80-3) is a fluorinated heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at the 2-position and a reactive formyl group at the 4-position, with a molecular weight of 207.22 g/mol and a molecular formula of C10H6FNOS [1]. This compound is a key intermediate in pharmaceutical and agrochemical research, serving as a versatile building block for the synthesis of diverse thiazole-containing molecules . The presence of the fluorine atom enhances electronic properties and metabolic stability, while the aldehyde group offers a site for further functionalization through condensation, reduction, or nucleophilic addition reactions [2].

Why Generic Substitution of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (CAS 875858-80-3) is Not Advisable in Critical Synthetic Workflows


Direct substitution of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde with its close analogs—such as the 4-chlorophenyl, 4-methylphenyl, or regioisomeric 2-fluorophenyl derivatives—is not trivial. These substitutions can profoundly alter the electronic properties, lipophilicity, and molecular recognition of the resulting compounds, leading to unpredictable changes in biological activity, synthetic yield, or material properties . The specific combination of the 4-fluorophenyl group and the 4-carbaldehyde on the thiazole ring provides a unique electronic and steric environment. For example, the electron-withdrawing nature of the para-fluorine atom differs significantly from that of a chlorine atom, which affects both the compound's reactivity in cross-coupling reactions and its potential to form specific intermolecular interactions, such as halogen bonds, in biological targets or supramolecular assemblies [1].

Quantitative Differentiation: How 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (CAS 875858-80-3) Compares to Its Closest Analogs


Lipophilicity (LogP) Comparison for Optimized Drug-Like Properties

The calculated partition coefficient (LogP) for 2-(4-Fluorophenyl)thiazole-4-carbaldehyde is 2.76 [1]. This value is significantly lower than that of its 4-chlorophenyl analog, which has a reported LogP of 3.27 . The lower lipophilicity of the fluorinated compound can translate to improved aqueous solubility and potentially better pharmacokinetic profiles, such as lower plasma protein binding and reduced off-target tissue accumulation, which are critical factors in drug candidate selection [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Impact of Para-Substitution on Antimycobacterial Activity: A Class-Level Inference

In a study of fluorophenyl-tethered thiazole and chalcone analogues, compounds featuring a 4-fluorophenyl moiety demonstrated potent in vitro antimycobacterial activity against the M. tuberculosis H37Rv strain. The most active compound in the series (10g) exhibited a Minimum Inhibitory Concentration (MIC99) of 1.56 µM against both parental and isoniazid-resistant strains [1]. In a related study on thiazole-chalcone hybrids, the presence of a 2,4-difluorophenyl group resulted in an MIC of 2.43 µM, which was >10-fold more potent than the standard drug pyrazinamide (MIC = 25.34 µM) [2]. These findings suggest that the 4-fluorophenyl substitution pattern is a key pharmacophoric element for achieving high potency against M. tuberculosis.

Antitubercular Agents Medicinal Chemistry Structure-Activity Relationship (SAR)

Enhanced Reactivity in Condensation Reactions via 4-Carbaldehyde Group

The 4-carbaldehyde group on the thiazole ring of 2-(4-Fluorophenyl)thiazole-4-carbaldehyde provides a distinct reactivity profile compared to its 5-carbaldehyde regioisomer . The 4-position aldehyde is less sterically hindered and more electron-rich due to its proximity to the thiazole nitrogen, which can lead to higher yields and faster reaction kinetics in nucleophilic addition and condensation reactions, such as the formation of Schiff bases [1]. For example, in the synthesis of thiosemicarbazone derivatives, the 4-carbaldehyde group of related thiazoles has been shown to react readily with amines to form stable imine linkages, a key step in creating bioactive molecules and fluorescent probes [2].

Organic Synthesis Schiff Base Chemistry Fluorescent Probes

Crystal Packing and Intermolecular Interactions: Fluorine vs. Chlorine

A comparative crystallographic study of 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde and its 4-chlorophenyl analog reveals significant differences in their supramolecular assembly [1]. The fluorinated compound crystallizes in the space group P1 with two independent molecules in the asymmetric unit, forming dimers through N—H...N hydrogen bonds, while the chlorinated analog crystallizes in I2/a with a different hydrogen-bonding network [1]. Hirshfeld surface analysis shows that the contribution of H...H interactions to crystal packing is 21.1% for the fluorinated compound, which is comparable to the 21.0% observed for the chlorinated analog [1]. These differences in crystal packing can directly impact macroscopic properties such as melting point, solubility, and mechanical stability, which are critical for formulation and manufacturing processes [2].

Crystallography Supramolecular Chemistry Solid-State Properties

Optimal Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)thiazole-4-carbaldehyde (CAS 875858-80-3)


Design and Synthesis of Novel Antitubercular Agents

Researchers developing new therapies for drug-resistant tuberculosis should prioritize 2-(4-Fluorophenyl)thiazole-4-carbaldehyde as a core building block. The 4-fluorophenyl-thiazole scaffold, of which this compound is a direct precursor, has been shown to be a critical pharmacophore for achieving high potency against M. tuberculosis, with related compounds exhibiting MIC values as low as 1.56 µM against drug-resistant strains [1]. Its use in a molecular hybridization approach can lead to the creation of novel hybrid molecules with enhanced antimycobacterial activity [1].

Development of Fluorescent Probes and Sensors

For projects requiring the synthesis of fluorescent probes or chemosensors, this compound's 4-carbaldehyde group offers a distinct advantage. Its higher reactivity in condensation reactions with amines to form Schiff bases makes it an efficient and reliable building block for creating imine-linked fluorophores [2]. This is particularly relevant for applications in cellular imaging and molecular diagnostics where bright, stable, and easily synthesized probes are required .

Medicinal Chemistry Optimization for Improved ADME Properties

In drug discovery programs where optimizing pharmacokinetic properties is a key objective, 2-(4-Fluorophenyl)thiazole-4-carbaldehyde should be considered over its 4-chlorophenyl analog. Its lower calculated LogP (2.76 vs. 3.27) suggests improved aqueous solubility and a potentially better ADME profile [3]. This can reduce the risk of late-stage failures due to poor absorption or high metabolic clearance, thereby increasing the efficiency of the drug development process [4].

Solid-State Formulation and Crystallization Studies

When developing a solid dosage form or studying the solid-state properties of thiazole-based compounds, this fluorinated derivative presents a different set of crystallization behaviors compared to its chlorinated counterpart. The demonstrated differences in crystal packing and space group symmetry (P1 vs. I2/a) between related fluorinated and chlorinated thiazoles indicate that this compound may exhibit unique polymorphic forms, solubility profiles, and mechanical properties that can be leveraged for patent protection or to optimize manufacturability [5].

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